molecular formula C12H14N2O B14426109 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 79994-65-3

1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B14426109
CAS-Nummer: 79994-65-3
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: JROHRSZWVFCBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a molecular formula of C10H10N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Norphenazone
  • Edaravone
  • 1-Phenyl-3-methylpyrazolone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 1-Phenyl-3-methyl-5-pyrazolone

Uniqueness

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

79994-65-3

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

1,2,5-trimethyl-4-phenylpyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-9-11(10-7-5-4-6-8-10)12(15)14(3)13(9)2/h4-8H,1-3H3

InChI-Schlüssel

JROHRSZWVFCBIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.